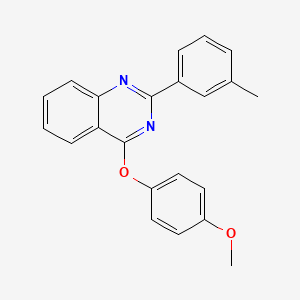![molecular formula C18H21N3OS B5789279 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine, also known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic properties. MPTP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Mecanismo De Acción
The exact mechanism of action of 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways in cells. 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the progression of cancer and inflammation. 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has been found to exhibit various biochemical and physiological effects in cells and animals. In addition to its anticancer, anti-inflammatory, and analgesic properties, 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has been shown to modulate the expression of various genes and proteins involved in cell signaling and metabolism. 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has also been found to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its relatively simple synthesis and potent biological activity. However, 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These factors should be taken into account when designing experiments involving 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine.
Direcciones Futuras
There are several potential future directions for research involving 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine. One area of interest is the development of novel derivatives of 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine with improved potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential synergistic effects of 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine with other anticancer and anti-inflammatory agents. Finally, the development of new formulations of 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine that improve its solubility and bioavailability may also be an area of future research.
Conclusion:
In conclusion, 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine, or 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine, is a promising compound with potential therapeutic properties for the treatment of cancer, inflammation, and pain. Its synthesis method has been well-documented, and its mechanism of action is believed to involve the modulation of various signaling pathways in cells. 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has several advantages for lab experiments, but also has some limitations that should be taken into account. Finally, there are several potential future directions for research involving 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine, including the development of novel derivatives and formulations, and the investigation of synergistic effects with other agents.
Métodos De Síntesis
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-methylthiophenol with acetyl chloride to form 4-methylthiophenyl acetate. This intermediate is then reacted with 2-pyridinecarboxaldehyde and piperazine to produce 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine. The synthesis of 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has been well-documented in the scientific literature, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has also been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-15-5-7-16(8-6-15)23-14-18(22)21-12-10-20(11-13-21)17-4-2-3-9-19-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPYQSRCGGWQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{[(4-Methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


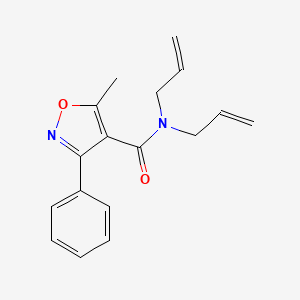
![5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5789211.png)
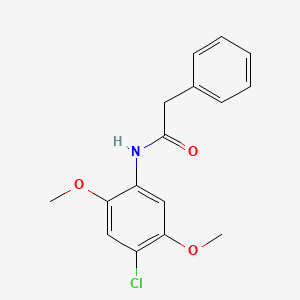
![methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5789237.png)
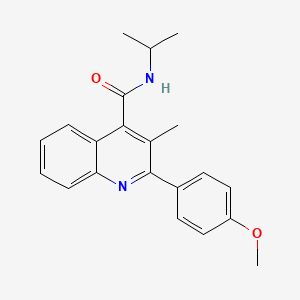
![4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5789252.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5789263.png)
![3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789269.png)
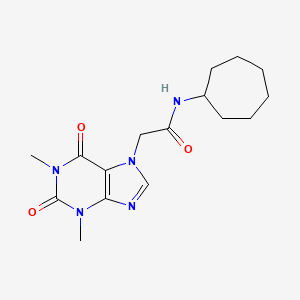
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
![3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5789293.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5789300.png)
